molecular formula C11H9BrClF3OS B14064872 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14064872
M. Wt: 361.61 g/mol
InChI Key: XRXINKKGLNVIQD-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups

Preparation Methods

The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor, followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the chloropropanone moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The presence of the chloropropanone group allows for addition reactions with nucleophiles.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.

    Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The chloropropanone moiety may also participate in reactions that alter the activity of enzymes or other proteins.

Comparison with Similar Compounds

Similar compounds to 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one include:

    1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-ol: Differing by the presence of a hydroxyl group instead of a ketone.

    1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-amine: Differing by the presence of an amine group instead of a ketone.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

XRXINKKGLNVIQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)CBr)SC(F)(F)F)Cl

Origin of Product

United States

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